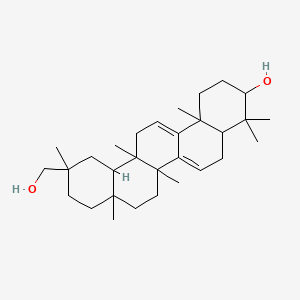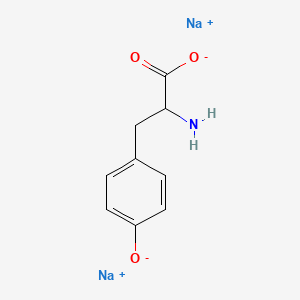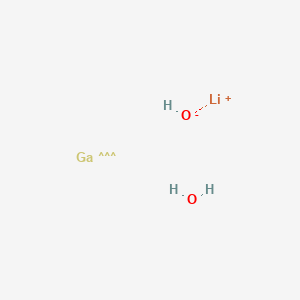![molecular formula C34H38N2O9 B15285556 2-[(2,4-dimethoxyphenyl)methyl-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]amino]acetic acid](/img/structure/B15285556.png)
2-[(2,4-dimethoxyphenyl)methyl-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]amino]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Asp(OtBu)-(Dmb)Gly-OH typically involves the protection of the amino and carboxyl groups of aspartic acid and glycine. The process begins with the protection of the amino group of aspartic acid using the 9-fluorenylmethyloxycarbonyl (Fmoc) group. The carboxyl group is then protected with a tert-butyl ester (OtBu). Glycine is protected with a 2,4-dimethoxybenzyl (Dmb) group. The protected amino acids are then coupled using standard peptide coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) .
Industrial Production Methods
Industrial production of Fmoc-Asp(OtBu)-(Dmb)Gly-OH follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which allow for precise control over reaction conditions and the use of large quantities of reagents. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Fmoc-Asp(OtBu)-(Dmb)Gly-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc, OtBu, and Dmb protecting groups under specific conditions.
Coupling Reactions: Formation of peptide bonds with other amino acids.
Common Reagents and Conditions
Deprotection: Fmoc group is removed using piperidine in dimethylformamide (DMF). OtBu group is removed using trifluoroacetic acid (TFA) in dichloromethane (DCM).
Coupling: Common reagents include DIC, HOBt, and N,N’-diisopropylcarbodiimide (DIC) in DMF.
Major Products
The major products formed from these reactions are peptides with specific sequences, depending on the amino acids used in the coupling reactions .
Wissenschaftliche Forschungsanwendungen
Chemistry
Fmoc-Asp(OtBu)-(Dmb)Gly-OH is widely used in the synthesis of peptides, which are essential for studying protein structure and function. It is particularly useful in the synthesis of peptides that are prone to forming aspartimide by-products .
Biology
In biological research, peptides synthesized using Fmoc-Asp(OtBu)-(Dmb)Gly-OH are used to study enzyme-substrate interactions, receptor-ligand binding, and protein-protein interactions .
Medicine
In medicine, peptides synthesized using this compound are used in the development of peptide-based drugs, which have applications in treating various diseases, including cancer and infectious diseases .
Industry
In the pharmaceutical industry, Fmoc-Asp(OtBu)-(Dmb)Gly-OH is used in the large-scale synthesis of peptide drugs. It is also used in the development of diagnostic tools and biosensors .
Wirkmechanismus
The mechanism of action of Fmoc-Asp(OtBu)-(Dmb)Gly-OH involves the protection of the amino and carboxyl groups of aspartic acid and glycine, preventing unwanted side reactions during peptide synthesis. The Fmoc group protects the amino group, while the OtBu and Dmb groups protect the carboxyl groups. These protecting groups are selectively removed under specific conditions, allowing for the formation of peptide bonds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fmoc-Asp(OtBu)-OH: Similar to Fmoc-Asp(OtBu)-(Dmb)Gly-OH but lacks the Dmb group, making it less effective in preventing aspartimide formation.
Fmoc-Glu(OtBu)-OH: Another Fmoc-protected amino acid used in peptide synthesis, but with glutamic acid instead of aspartic acid.
Uniqueness
Fmoc-Asp(OtBu)-(Dmb)Gly-OH is unique due to its ability to prevent aspartimide formation, which is a common issue in peptide synthesis. The presence of the Dmb group provides additional protection, making it more effective than similar compounds.
Eigenschaften
Molekularformel |
C34H38N2O9 |
|---|---|
Molekulargewicht |
618.7 g/mol |
IUPAC-Name |
2-[(2,4-dimethoxyphenyl)methyl-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]amino]acetic acid |
InChI |
InChI=1S/C34H38N2O9/c1-34(2,3)45-31(39)17-28(32(40)36(19-30(37)38)18-21-14-15-22(42-4)16-29(21)43-5)35-33(41)44-20-27-25-12-8-6-10-23(25)24-11-7-9-13-26(24)27/h6-16,27-28H,17-20H2,1-5H3,(H,35,41)(H,37,38) |
InChI-Schlüssel |
SGFXBTBQHJNOAB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)CC(C(=O)N(CC1=C(C=C(C=C1)OC)OC)CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[6-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid](/img/structure/B15285477.png)

![5-Amino-3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-5-oxopentanoic acid](/img/structure/B15285480.png)

![5-[(4-amino-4-carboxybutanoyl)amino]-2-nitrobenzoic acid;azane](/img/structure/B15285501.png)




![(4S)-3-[(2S)-2-(Fmoc-amino)-3-methylbutanoyl]-2,2-dimethyl-1,3-oxazolidine-4-carboxylic Acid](/img/structure/B15285541.png)
![[6-[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl 3-phenylprop-2-enoate](/img/structure/B15285547.png)
![6-(1,2-Dihydroxy-2-methylpropyl)-12-hydroxy-1,2,8,14,18,18-hexamethyl-5-oxapentacyclo[11.8.0.02,10.04,9.014,19]henicos-9-en-17-one](/img/structure/B15285551.png)

![8-(4-hydroxyphenyl)-2,2-dimethyl-7,8-dihydropyrano[3,2-g]chromen-6-one](/img/structure/B15285557.png)
